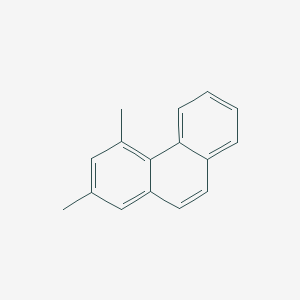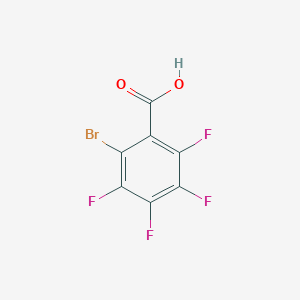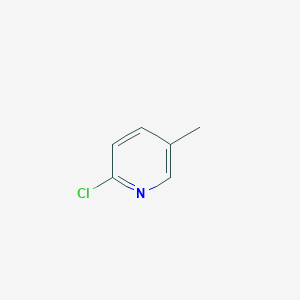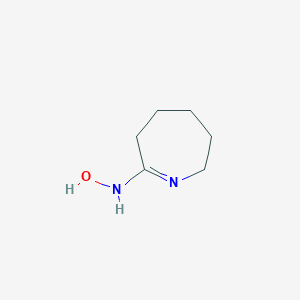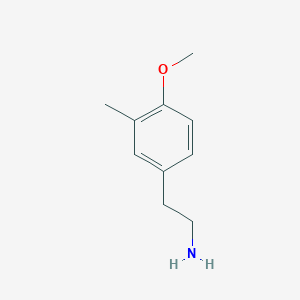
2-(4-Methoxy-3-methyl-phenyl)-ethylamine
Overview
Description
2-(4-Methoxy-3-methyl-phenyl)-ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an ethylamine side chain
Biochemical Analysis
Biochemical Properties
2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in biochemical reactions, particularly in the context of free radical polymerization. It interacts with various enzymes and biomolecules, including ammonium persulfate, which acts as a polymerization initiator. The interaction between 2-(4-Methoxy-3-methylphenyl)ethylamine and ammonium persulfate leads to the formation of free radicals, which are essential for the polymerization process .
Cellular Effects
The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with free radicals can lead to oxidative stress, which in turn affects various cellular processes. Additionally, 2-(4-Methoxy-3-methylphenyl)ethylamine has been shown to impact the polymerization of dopamine, which is crucial for cellular signaling and function .
Molecular Mechanism
At the molecular level, 2-(4-Methoxy-3-methylphenyl)ethylamine exerts its effects through free radical polymerization. The compound interacts with ammonium persulfate, leading to the formation of free radicals. These free radicals then initiate the polymerization process, resulting in the formation of complex polymer structures. This mechanism is crucial for understanding the compound’s role in biochemical reactions and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxy-3-methylphenyl)ethylamine change over time. The compound’s stability and degradation are influenced by various factors, including pH and the presence of oxidants. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies have shown that 2-(4-Methoxy-3-methylphenyl)ethylamine can have lasting effects on cellular processes, particularly in the context of oxidative stress and polymerization .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can lead to significant changes in cellular function, including oxidative stress and alterations in gene expression. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage in studying the compound’s effects .
Metabolic Pathways
2-(4-Methoxy-3-methylphenyl)ethylamine is involved in various metabolic pathways, particularly those related to free radical polymerization. The compound interacts with enzymes and cofactors that facilitate the formation of free radicals, which are essential for the polymerization process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxy-3-methylphenyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 2-(4-Methoxy-3-methylphenyl)ethylamine are crucial for understanding its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its overall impact on cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-3-methylbenzyl chloride with ethylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylamine side chain can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-Methoxy-3-methylbenzoic acid.
Reduction: 2-(4-Methoxy-3-methylphenyl)ethanol or this compound derivatives.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
2-(4-Methoxy-3-methyl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological systems, including its effects on neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine involves its interaction with various molecular targets and pathways. It is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which suggests its potential role in modulating neurotransmitter levels in the brain. This inhibition can lead to increased levels of these neurotransmitters, thereby affecting mood and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the methyl group on the benzene ring.
3-Methoxyphenethylamine: Similar structure but the methoxy group is positioned differently on the benzene ring.
2-Phenylethylamine: Lacks both the methoxy and methyl groups on the benzene ring.
Uniqueness
2-(4-Methoxy-3-methyl-phenyl)-ethylamine is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with enzymes and receptors, making it a valuable compound for research in various fields .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFCNUWKJZAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424471 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18149-08-1 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-3-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-methoxy-3-methylphenyl)ethylamine (MOE) a suitable model for studying polydopamine formation?
A: Polydopamine (PDA), while possessing remarkable properties, presents challenges in deciphering its exact structure and polymerization mechanism due to its insolubility []. MOE, structurally similar to DA but with fewer active sites, provides a simplified system. This simplification allows researchers to isolate specific reaction pathways that might be overshadowed in the more complex DA polymerization. The research utilized UV-Vis spectroscopy and single-molecule force spectroscopy to demonstrate that MOE undergoes free radical polymerization under both acidic and alkaline conditions in the presence of ammonium persulfate (APS), a polymerization initiator []. By drawing parallels between MOE and DA, researchers propose that free radical polymerization could be a contributing mechanism, among others, in PDA formation, shedding light on the structural complexity of PDA [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
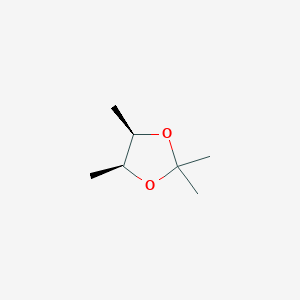
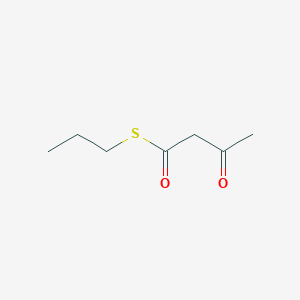
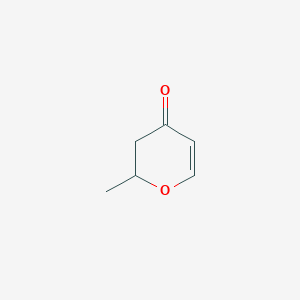
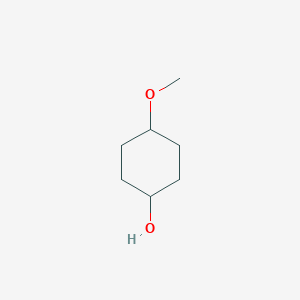
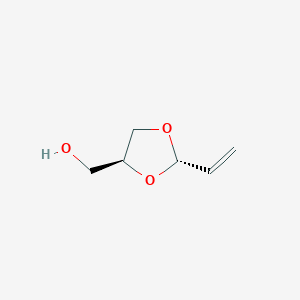
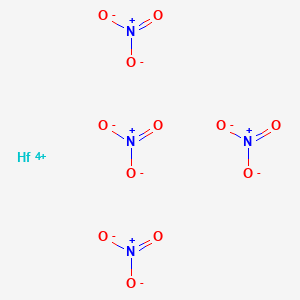
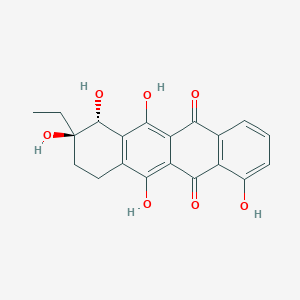
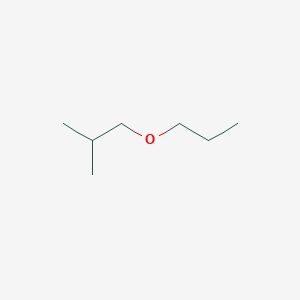
![2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium](/img/structure/B98171.png)
